

# Ethyl 6-amino-1H-indole-7-carboxylate spectroscopic data

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## Compound of Interest

Compound Name: *Ethyl 6-amino-1H-indole-7-carboxylate*

Cat. No.: B069038

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## A Technical Guide to the Spectroscopic Profile of **Ethyl 6-amino-1H-indole-7-carboxylate**

For researchers, scientists, and professionals in drug development, a comprehensive understanding of the spectroscopic characteristics of key chemical entities is paramount. This guide provides an in-depth look at the anticipated spectroscopic data for **Ethyl 6-amino-1H-indole-7-carboxylate**, a molecule of interest in medicinal chemistry. While direct experimental spectra for this specific compound are not readily available in the public domain, this document extrapolates its expected spectroscopic features based on the known properties of its constituent functional groups and data from analogous indole derivatives.

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **Ethyl 6-amino-1H-indole-7-carboxylate**. These predictions are derived from fundamental principles of spectroscopy and by comparison with structurally similar molecules.

Table 1: Predicted  $^1\text{H}$  NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Number of Protons	Assignment
~10-11	Singlet (broad)	1H	N-H (Indole)
~7.0-7.5	Multiplet	3H	Aromatic protons (indole ring)
~6.0-6.5	Singlet (broad)	2H	-NH <sub>2</sub> (Amino group)
4.34	Quartet	2H	-O-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl ester)
1.38	Triplet	3H	-O-CH <sub>2</sub> -CH <sub>3</sub> (Ethyl ester)

Table 2: Predicted <sup>13</sup>C NMR Spectroscopic Data

Chemical Shift ( $\delta$ ) ppm	Assignment
~168	C=O (Ester)
~140-150	Aromatic C-N and C-NH <sub>2</sub>
~110-130	Aromatic C-H and C-C
~100	Aromatic C-C
~60	-O-CH <sub>2</sub> (Ethyl ester)
~14	-CH <sub>3</sub> (Ethyl ester)

Table 3: Predicted Infrared (IR) Spectroscopy Data

Wavenumber (cm <sup>-1</sup> )	Functional Group
3400-3200	N-H Stretching (Indole and Amine)
3000-2850	C-H Stretching (Aromatic and Aliphatic)
~1700	C=O Stretching (Ester)
1600-1450	C=C Stretching (Aromatic)
~1200	C-O Stretching (Ester)

Table 4: Predicted Mass Spectrometry Data

m/z	Assignment
204.23	[M] <sup>+</sup> (Molecular Ion)
159	[M - OCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>
131	[M - COOCH <sub>2</sub> CH <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

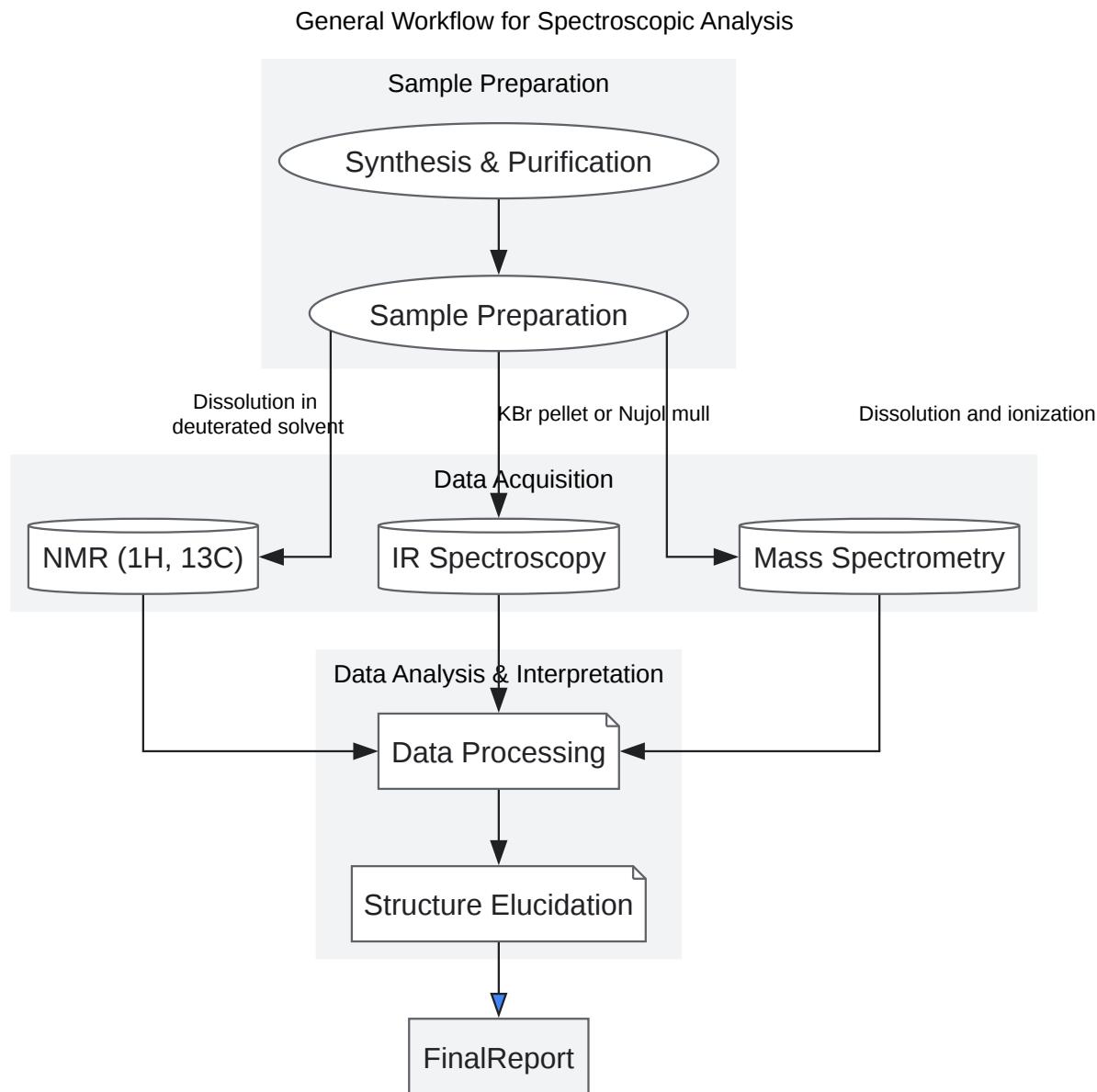
While a specific synthetic protocol for **Ethyl 6-amino-1H-indole-7-carboxylate** is not available, a general method for the synthesis of related amino-indole esters involves the reduction of a corresponding nitro-indole ester.

### General Synthesis of **Ethyl 6-amino-1H-indole-7-carboxylate**

A solution of ethyl 6-nitro-1H-indole-7-carboxylate in a suitable solvent such as ethanol or ethyl acetate is subjected to catalytic hydrogenation. A catalyst like palladium on carbon (Pd/C) is typically used. The reaction is carried out under a hydrogen atmosphere at a pressure ranging from atmospheric to several bars. The reaction progress is monitored by techniques like Thin Layer Chromatography (TLC). Upon completion, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the desired product, which can be further purified by recrystallization or column chromatography.

## Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized compound like **Ethyl 6-amino-1H-indole-7-carboxylate**.



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Caption: Workflow of Spectroscopic Analysis.

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